4-Morpholin-4-ylmethyl-5-propyl-furan-2-carboxylic acid hydrochloride
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Overview
Description
4-Morpholin-4-ylmethyl-5-propyl-furan-2-carboxylic acid hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C13H19NO4•HCl and is known for its role in various scientific applications .
Preparation Methods
The synthesis of 4-Morpholin-4-ylmethyl-5-propyl-furan-2-carboxylic acid hydrochloride involves several key steps. One common method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Morpholin-4-ylmethyl-5-propyl-furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Morpholin-4-ylmethyl-5-propyl-furan-2-carboxylic acid hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-ylmethyl-5-propyl-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
4-Morpholin-4-ylmethyl-5-propyl-furan-2-carboxylic acid hydrochloride can be compared to other similar compounds, such as:
4-Morpholin-4-ylmethyl-5-propyl-furan-2-carboxylic acid: The non-hydrochloride form of the compound.
5-Propyl-furan-2-carboxylic acid derivatives: Compounds with similar furan-based structures but different functional groups.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research .
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-2-3-11-10(8-12(18-11)13(15)16)9-14-4-6-17-7-5-14;/h8H,2-7,9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPORYTMFMNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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